

In-Depth Technical Guide to YS-201 (Diperdipine)

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Compound of Interest

Compound Name: YS-201

Cat. No.: B1670723

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CAS Number: 108852-42-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YS-201, also known as Diperdipine, is a potent dihydropyridine-type calcium channel blocker. This document provides a comprehensive technical overview of **YS-201**, including its chemical properties, mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. **YS-201** primarily functions by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and subsequent cardiovascular effects. Emerging evidence also suggests potential anti-inflammatory and anti-proliferative properties, indicating a broader therapeutic potential. This guide summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its known signaling pathways.

Chemical and Physical Properties

YS-201 is a synthetic dihydropyridine derivative with the following chemical characteristics:

Property	Value
IUPAC Name	3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula	C ₂₄ H ₃₁ N ₃ O ₆
Molecular Weight	457.5 g/mol
CAS Number	108852-42-2
Appearance	Not specified in available literature
Solubility	Not specified in available literature

Pharmacology

Mechanism of Action

YS-201 is a selective antagonist of L-type voltage-gated calcium channels, which are predominantly located in vascular smooth muscle cells and cardiac myocytes. By binding to these channels, **YS-201** inhibits the influx of extracellular calcium ions into the cells. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Beyond its primary calcium channel blocking activity, research on analogous dihydropyridine compounds suggests that **YS-201** may exert pleiotropic effects, including anti-inflammatory and anti-proliferative actions. These effects may be mediated through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Pharmacodynamics

The principal pharmacodynamic effect of **YS-201** is the reduction of systemic vascular resistance, leading to a decrease in blood pressure. Clinical studies on dihydropyridine have demonstrated significant hemodynamic effects in patients with coronary heart disease. Intravenous administration of dihydropyridine resulted in a marked reduction in systemic vascular

resistance, an improvement in stroke index, and an enhanced left ventricular ejection fraction[1].

Pharmacokinetics

Detailed pharmacokinetic parameters for **YS-201**, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the currently available public literature. Further studies are required to fully characterize its pharmacokinetic profile.

Quantitative Data

While specific IC_{50} and K_i values for dilerdipine are not readily available in the public domain, a clinical study provides quantitative data on its hemodynamic effects.

Table 1: Hemodynamic Effects of Intravenous Dilerdipine in Patients with Coronary Heart Disease[1]

Parameter	Control (Mean \pm SEM)	Dilerdipine (Mean \pm SEM)	p-value
Heart Rate (beats/min)	71 \pm 3	77 \pm 3	< 0.01
Mean Arterial Pressure (mmHg)	99 \pm 3	87 \pm 3	< 0.001
Systemic Vascular Resistance (dyn·s·cm ⁻⁵)	1583 \pm 103	1042 \pm 77	< 0.001
Cardiac Index (L/min/m ²)	2.8 \pm 0.2	3.5 \pm 0.2	< 0.001
Stroke Index (mL/beat/m ²)	40 \pm 3	46 \pm 3	< 0.001
Left Ventricular Ejection Fraction (%)	56 \pm 3	62 \pm 3	< 0.001

Experimental Protocols

In Vivo Hemodynamic Assessment

This protocol is based on the methodology used in a clinical study of intravenous dilerdipine[1].

Objective: To evaluate the acute hemodynamic effects of **YS-201**.

Subjects: Patients with documented coronary heart disease.

Procedure:

- Perform right and left heart catheterization to obtain baseline hemodynamic measurements.
- Administer **YS-201** intravenously. The original study used a bolus of 0.03 mg/kg followed by an infusion of 0.3 mg/kg over 15 minutes.
- Continuously monitor heart rate, systemic and pulmonary arterial pressures, and right atrial pressure.
- Repeat hemodynamic measurements, including cardiac output (by thermodilution), at the end of the infusion.
- Calculate systemic and pulmonary vascular resistance, stroke volume, and ejection fraction.

Data Analysis: Compare hemodynamic parameters before and after **YS-201** administration using appropriate statistical tests (e.g., paired t-test).

In Vitro Vasorelaxation Assay

A general protocol for assessing the vasorelaxant effects of dihydropyridine calcium channel blockers on isolated arterial rings.

Objective: To determine the concentration-response relationship of **YS-201**-induced vasorelaxation.

Materials:

- Isolated arterial rings (e.g., rat aorta).
- Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Force transducer and data acquisition system.
- Contractile agent (e.g., phenylephrine or potassium chloride).
- **YS-201** stock solution.

Procedure:

- Mount arterial rings in the organ bath and allow them to equilibrate under optimal tension.
- Induce a stable contraction with a contractile agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
- Once a plateau is reached, add **YS-201** cumulatively in increasing concentrations.
- Record the relaxation response at each concentration.

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Plot the concentration-response curve and calculate the EC₅₀ value.

In Vitro Anti-Proliferative Assay on Vascular Smooth Muscle Cells (VSMCs)

This protocol is adapted from studies on other dihydropyridine calcium channel blockers like amlodipine[2][3].

Objective: To evaluate the effect of **YS-201** on VSMC proliferation.

Materials:

- Cultured vascular smooth muscle cells.
- Cell culture medium and supplements.

- Proliferation-inducing agent (e.g., platelet-derived growth factor, PDGF).
- **YS-201** stock solution.
- Cell proliferation assay kit (e.g., MTT or BrdU incorporation assay).

Procedure:

- Seed VSMCs in multi-well plates and allow them to adhere and become quiescent by serum starvation.
- Pre-treat the cells with various concentrations of **YS-201** for a specified period.
- Stimulate cell proliferation with a growth factor (e.g., PDGF).
- After an appropriate incubation period, assess cell proliferation using a chosen assay method according to the manufacturer's instructions.

Data Analysis: Determine the inhibitory effect of **YS-201** on VSMC proliferation and calculate the IC₅₀ value.

In Vitro Anti-inflammatory Assay - Cytokine Release

A general protocol to assess the potential anti-inflammatory effects of **YS-201**.

Objective: To measure the effect of **YS-201** on the release of pro-inflammatory cytokines from immune cells.

Materials:

- Isolated human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).
- Cell culture medium.
- Inflammatory stimulus (e.g., lipopolysaccharide, LPS).
- **YS-201** stock solution.

- ELISA kits for specific cytokines (e.g., TNF- α , IL-6, IL-1 β).

Procedure:

- Culture PBMCs or other immune cells in multi-well plates.
- Pre-incubate the cells with different concentrations of **YS-201**.
- Stimulate the cells with an inflammatory agent (e.g., LPS).
- After a suitable incubation time, collect the cell culture supernatants.
- Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA kits.

Data Analysis: Compare the levels of cytokine release in **YS-201**-treated cells to control cells and calculate the IC₅₀ for inhibition of cytokine release.

Signaling Pathways and Visualizations

Primary Mechanism of Action: L-type Calcium Channel Blockade

YS-201 directly blocks the influx of Ca²⁺ through L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in intracellular Ca²⁺, preventing the activation of calmodulin and myosin light-chain kinase (MLCK), which results in vasodilation.

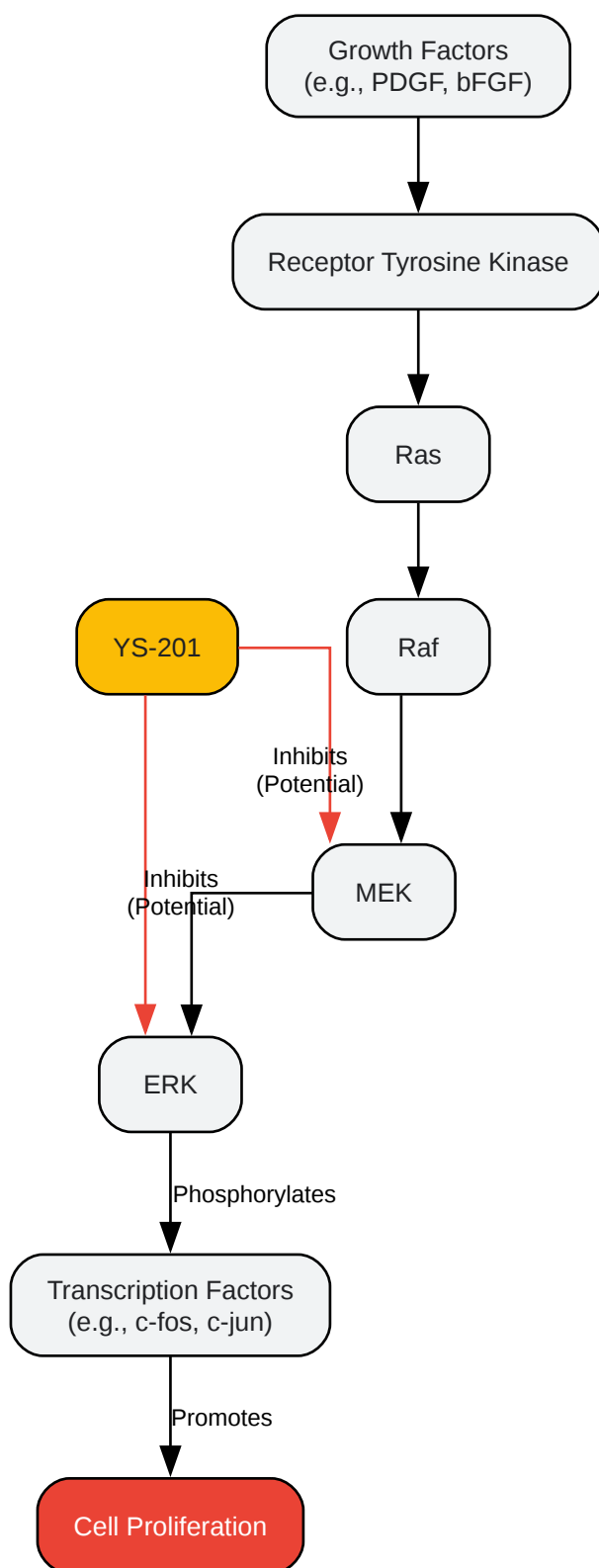


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Caption: **YS-201** mechanism of action on L-type calcium channels.

Potential Anti-Proliferative Signaling Pathway

Based on studies of other dihydropyridines, **YS-201** may inhibit vascular smooth muscle cell proliferation by interfering with the MAPK/ERK signaling pathway, which is a key regulator of cell growth.

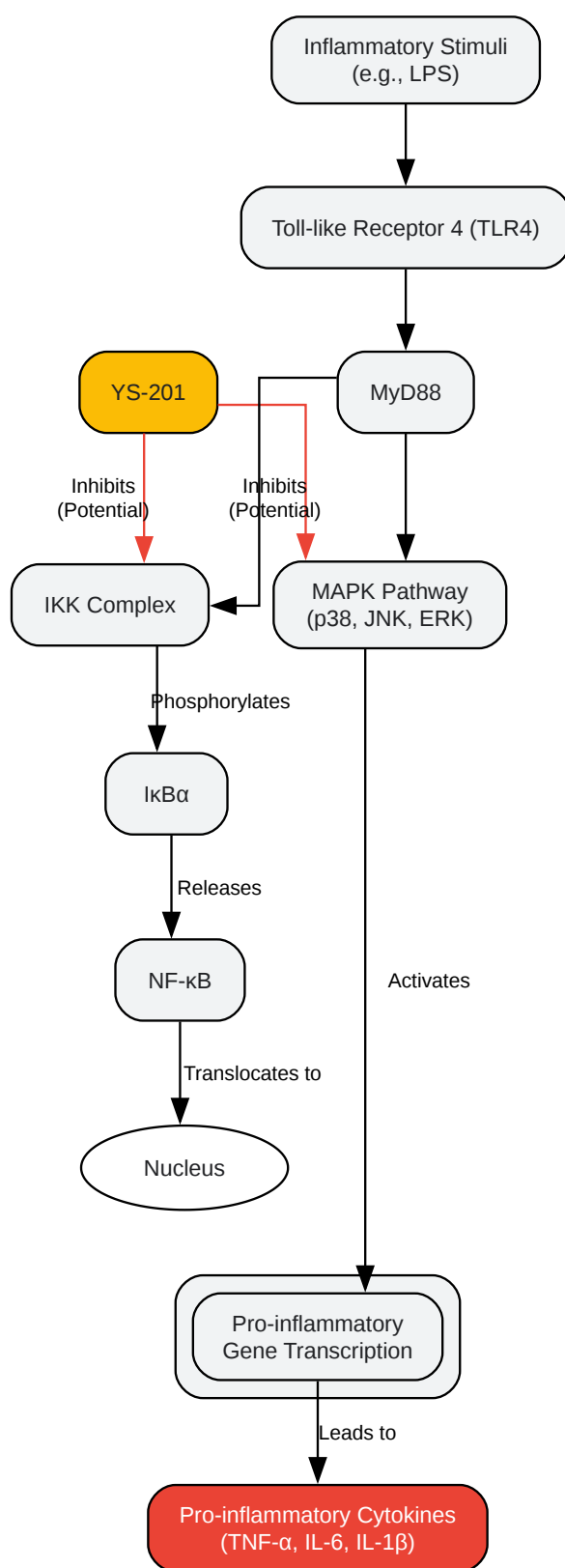


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Caption: Potential anti-proliferative signaling pathway of **YS-201**.

Potential Anti-Inflammatory Signaling Pathway

YS-201 may exert anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines.



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Caption: Potential anti-inflammatory signaling pathway of **YS-201**.

Synthesis

The synthesis of diperdipine, a 1,4-dihydropyridine with asymmetrical ester functions, can be achieved through a Hantzsch-type reaction. A general approach involves the Michael addition of an aminocrotonic acid ester to an aralkylidene acetoacetic acid ester, followed by ring closure. Specifically for asymmetrically substituted derivatives like diperdipine, this method has been shown to yield compounds with superior coronary vasodilation and antihypertensive activity compared to their symmetrical counterparts^[4].

A plausible synthetic route involves:

- Reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form an ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate intermediate.
- Condensation of this intermediate with 2-(piperidin-1-yl)ethyl 3-aminocrotonate.

Further details on a specific, optimized synthesis protocol for diperdipine (**YS-201**) would require access to more specialized chemical literature or patents.

Conclusion

YS-201 (Diperdipine) is a potent dihydropyridine calcium channel blocker with significant vasodilatory effects, as demonstrated by its impact on hemodynamic parameters in a clinical setting. While its primary mechanism of action is well-understood to be the blockade of L-type calcium channels, emerging evidence from related compounds suggests potential for anti-proliferative and anti-inflammatory activities through modulation of the MAPK and NF- κ B signaling pathways. This technical guide provides a comprehensive summary of the current knowledge on **YS-201**, highlighting the available quantitative data and outlining key experimental protocols for its further investigation. Future research should focus on obtaining specific binding affinities (K_i) and inhibitory concentrations (IC_{50}), elucidating detailed pharmacokinetic profiles, and further exploring its pleiotropic effects to fully understand its therapeutic potential.

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